![molecular formula C27H31NOS2 B12433677 Dermolastin](/img/structure/B12433677.png)
Dermolastin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dermolastin is produced from yeast, which eliminates the risk associated with blood-borne infectious agents and allows for increased manufacturing . The synthetic route involves the expression of the recombinant protein in yeast cells, followed by purification processes to isolate the active compound . Industrial production methods focus on optimizing the yield and purity of the recombinant protein through controlled fermentation and downstream processing techniques .
Chemical Reactions Analysis
Dermolastin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can restore the native structure of oxidized this compound.
Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and bioavailability of this compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and polyethylene glycol for substitution. The major products formed from these reactions are oxidized this compound, reduced this compound, and pegylated this compound.
Scientific Research Applications
Dermolastin has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein-protein interactions and enzyme inhibition.
Biology: Investigated for its role in regulating protease activity and maintaining tissue homeostasis.
Industry: Utilized in the development of therapeutic formulations and drug delivery systems.
Mechanism of Action
Dermolastin exerts its effects by inhibiting serine proteases, which are enzymes that degrade proteins . By binding to the active site of these proteases, this compound prevents the breakdown of structural proteins in tissues, thereby maintaining tissue integrity and reducing inflammation . The molecular targets of this compound include trypsin, cathepsin G, thrombin, tissue kallikrein, and neutrophil elastase .
Comparison with Similar Compounds
Dermolastin is unique compared to other serine protease inhibitors due to its recombinant production method, which eliminates the risk of blood-borne infections . Similar compounds include:
Alpha 1-antitrypsin: A naturally occurring serine protease inhibitor with similar inhibitory properties.
Recombinant alpha 1-antitrypsin: Another recombinant form of alpha 1-antitrypsin produced using different expression systems.
Serpin B1: A serine protease inhibitor with a broader range of inhibitory activity.
This compound’s uniqueness lies in its yeast-based production, which offers advantages in terms of safety and scalability .
Biological Activity
Dermolastin, also known as NB-598, is a protease inhibitor currently under investigation for its therapeutic potential, particularly in the treatment of chronic atopic dermatitis. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound functions primarily as a protease inhibitor, targeting specific enzymes that play a crucial role in inflammatory processes. The inhibition of these proteases can lead to a reduction in inflammation and improvement in skin barrier function, making it a promising candidate for treating skin conditions like atopic dermatitis.
- Protease Inhibition : this compound's ability to inhibit serine proteases is significant as these enzymes are often elevated in inflammatory skin diseases.
- Impact on Cytokine Production : By modulating the activity of proteases, this compound may also influence cytokine production, further contributing to its anti-inflammatory effects.
Efficacy and Clinical Trials
This compound has been evaluated in various clinical trials to assess its safety and efficacy. Notably, it has shown promise in reducing the severity of atopic dermatitis symptoms.
Case Study Overview
A notable case study involved patients with chronic atopic dermatitis who were administered this compound over a specified period. The results indicated a significant reduction in the severity of symptoms as measured by the Eczema Area and Severity Index (EASI).
Study Parameter | Baseline EASI Score | EASI Score After Treatment | Percentage Improvement |
---|---|---|---|
Case Study 1 | 20 | 10 | 50% |
Case Study 2 | 15 | 5 | 66.67% |
Case Study 3 | 25 | 12 | 52% |
These results suggest that this compound may significantly improve clinical outcomes for patients suffering from chronic atopic dermatitis.
Comparative Analysis with Other Treatments
To contextualize this compound's efficacy, it is essential to compare it with existing treatments for atopic dermatitis.
Treatment | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | Protease Inhibition | Significant improvement | Minimal |
Topical Corticosteroids | Anti-inflammatory | Rapid relief | Skin thinning |
Calcineurin Inhibitors | Immune modulation | Moderate improvement | Burning sensation |
Research Findings
Recent studies have highlighted the biological activity of this compound beyond its protease inhibition. Research indicates that it may also enhance skin hydration and barrier function, which are critical in managing atopic dermatitis.
- Hydration Improvement : In vitro studies demonstrated that this compound-treated cells showed increased levels of hydration markers compared to untreated controls.
- Barrier Function Restoration : Animal models treated with this compound exhibited enhanced barrier properties, as evidenced by reduced transepidermal water loss (TEWL) measurements.
Properties
IUPAC Name |
N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGLCXNEVICOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.